2-(bromomethyl)-3-ethyloxirane, Mixture of diastereomers
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Overview
Description
2-(Bromomethyl)-3-ethyloxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a bromomethyl group and an ethyl group. This compound exists as a mixture of diastereomers due to the presence of two chiral centers, leading to different spatial arrangements of the substituents around the oxirane ring. Diastereomers are stereoisomers that are not mirror images of each other, resulting in distinct physical and chemical properties.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize 2-(bromomethyl)-3-ethyloxirane involves the epoxidation of alkenes. For instance, starting from 3-ethyl-2-buten-1-ol, the compound can be brominated to introduce the bromomethyl group, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Halohydrin Formation: Another route involves the formation of a halohydrin intermediate. This can be achieved by reacting 3-ethyl-2-buten-1-ol with N-bromosuccinimide (NBS) in the presence of water to form the corresponding bromohydrin, which is then cyclized to the oxirane ring using a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(bromomethyl)-3-ethyloxirane typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in 2-(bromomethyl)-3-ethyloxirane is highly reactive towards nucleophiles. Common nucleophiles such as hydroxide ions, amines, and thiols can readily displace the bromine atom, leading to the formation of various substituted oxiranes.
Ring-Opening Reactions: The oxirane ring is susceptible to ring-opening reactions under both acidic and basic conditions. Acidic conditions typically involve protonation of the oxygen atom, followed by nucleophilic attack, while basic conditions involve direct nucleophilic attack on the less hindered carbon atom of the oxirane ring.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (NaOH), amines (NH3, RNH2), thiols (RSH).
Acidic Conditions: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Basic Conditions: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products:
Substituted Oxiranes: Depending on the nucleophile used, various substituted oxiranes can be formed.
Diols: Ring-opening reactions with water or alcohols typically yield diols.
Scientific Research Applications
2-(Bromomethyl)-3-ethyloxirane has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of compounds with potential therapeutic effects.
Industry: The compound finds use in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3-ethyloxirane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution, while the oxirane ring can participate in ring-opening reactions. These reactions are facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
2-(Chloromethyl)-3-ethyloxirane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and physical properties.
2-(Bromomethyl)-3-methyloxirane: Differing by the presence of a methyl group instead of an ethyl group, affecting steric and electronic properties.
2-(Bromomethyl)-3-phenyloxirane: Contains a phenyl group, significantly altering its chemical behavior and applications.
Uniqueness: 2-(Bromomethyl)-3-ethyloxirane is unique due to the combination of the bromomethyl and ethyl groups, which influence its reactivity and the types of reactions it can undergo
This detailed overview provides a comprehensive understanding of 2-(bromomethyl)-3-ethyloxirane, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
791103-86-1 |
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Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
2-(bromomethyl)-3-ethyloxirane |
InChI |
InChI=1S/C5H9BrO/c1-2-4-5(3-6)7-4/h4-5H,2-3H2,1H3 |
InChI Key |
LKYCAAULXGRNFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CBr |
Purity |
95 |
Origin of Product |
United States |
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